molecular formula C22H23N3O5 B2541611 N-(3,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide CAS No. 891866-93-6

N-(3,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Cat. No.: B2541611
CAS No.: 891866-93-6
M. Wt: 409.442
InChI Key: MVBGFMCKJSGJQB-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Chemical Properties

  • The crystal structure of a capsaicinoid, closely related to the target compound, highlights the distinct conformational arrangement of its vanilloid, amide, and dimethylphenyl groups. These structural features play a crucial role in its interaction with biological receptors (Park et al., 1995).
  • Research on chloroacetamide herbicides, which share a functional moiety with the target compound, elucidates their mechanism of action in inhibiting fatty acid synthesis in plants. This insight could be instrumental in understanding the biological activities of similar compounds (Weisshaar & Böger, 1989).

Biological Activity

  • Novel coordination complexes derived from pyrazole-acetamide have been synthesized, with an emphasis on their antioxidant activities. Such studies offer a foundation for the potential biological and therapeutic applications of compounds including the target acetamide derivative (Chkirate et al., 2019).
  • The synthesis and biological activities of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which share structural similarities with the target compound, have been explored. These compounds exhibited notable antioxidant properties, suggesting the potential for similar activities in the target compound (Ahmad et al., 2012).

Synthetic Methodologies

  • A study on the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution provides insights into the synthetic routes that could be applicable for constructing the complex framework of the target compound (Kametani et al., 1981).
  • The development of novel pesticides based on N-derivatives of phenoxyacetamide showcases the diverse synthetic approaches and potential applications of acetamide derivatives in agrichemical research (Olszewska et al., 2011).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-14-9-15(2)11-17(10-14)25-8-7-24(21(27)22(25)28)13-20(26)23-16-5-6-18(29-3)19(12-16)30-4/h5-12H,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBGFMCKJSGJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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